2-(1,2-Thiazol-3-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(1,2-thiazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-4-11-8-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
JNUXCZRUVYLZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NSC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,2 Thiazol 3 Yl Butanoic Acid and Analogues
Established Synthetic Routes for the Isothiazole (B42339) Ring System
The formation of the isothiazole ring is the foundational step in the synthesis of 2-(1,2-thiazol-3-yl)butanoic acid. While the user's outline mentions the Hantzsch thiazole (B1198619) synthesis, it is important to clarify that this method is primarily used for the synthesis of 1,3-thiazoles. The synthesis of the 1,2-thiazole (isothiazole) ring system proceeds through distinct cyclization strategies.
The Hantzsch thiazole synthesis is a classical method involving the reaction of α-haloketones with thioamides to produce 1,3-thiazole derivatives. While numerous adaptations of the Hantzsch synthesis exist to improve yields and broaden its scope, it is not a direct route to the 1,2-thiazole (isothiazole) core of the target molecule.
The synthesis of the isothiazole ring typically involves the formation of the S-N bond through oxidative cyclization of precursors containing a pre-formed C-C-C-S-N or C-C-C-N-S fragment. Several key strategies have been developed:
Oxidative Cyclization of γ-Iminothioamides: A common and versatile method involves the oxidation of γ-iminothioamides or related enamides. Various oxidizing agents can be employed to facilitate the intramolecular S-N bond formation.
From β-Ketodithioesters/β-Ketothioamides: An operationally simple, metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate. This method proceeds via a [4+1] annulation cascade of imine formation, cyclization, and aerial oxidation to yield 3,5-disubstituted isothiazoles. organic-chemistry.org
Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles: A modern approach involves the rhodium-catalyzed reaction of 1,2,3-thiadiazoles with nitriles. This transannulation reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate to afford a wide variety of substituted isothiazoles. organic-chemistry.org
Three-Component Reactions: Multi-component strategies offer an efficient route to substituted isothiazoles. For instance, the reaction of enaminoesters, fluorodibromoamides/esters, and elemental sulfur can yield isothiazoles through the formation of new C-S, C-N, and N-S bonds. nih.gov
A comparison of these methods is presented in Table 1.
| Synthesis Method | Starting Materials | Key Features |
| From β-Ketodithioesters | β-Ketodithioesters, Ammonium Acetate | Metal-free, operationally simple, forms 3,5-disubstituted isothiazoles. organic-chemistry.org |
| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles | Versatile, wide substrate scope. organic-chemistry.org |
| Three-Component Reaction | Enaminoesters, Fluorodibromo-compounds, Sulfur | High selectivity, forms multiple new bonds in one pot. nih.gov |
Approaches for Introducing the Butanoic Acid Moiety onto the Isothiazole Scaffold
Once the isothiazole ring is formed, the next critical step is the introduction of the 2-butanoic acid side chain at the C3 position. This can be achieved through various synthetic transformations, either by building the chain from a simpler precursor or by attaching a pre-functionalized fragment.
A plausible starting point is a C3-functionalized isothiazole, such as isothiazole-3-carboxylic acid or a 3-acetylisothiazole derivative. For instance, 3,4-dichloroisothiazole-5-carboxylic acid is a known compound that can be synthesized and could potentially be manipulated to introduce the desired side chain at the alternative C3 position, though this would involve more complex transformations. google.comchemicalbook.comsigmaaldrich.combldpharm.com A more direct approach would start with an isothiazole functionalized at the 3-position.
Homologation of Isothiazole-3-carboxylic Acid: The Arndt-Eistert synthesis offers a classical method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comlibretexts.org Isothiazole-3-carboxylic acid could be converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield isothiazole-3-acetic acid. This acetic acid derivative could then be subjected to α-alkylation.
Alkylation of Isothiazole-3-acetic Acid Derivatives: The enolate of an isothiazole-3-acetic acid ester can be generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with an ethyl halide (e.g., ethyl iodide or bromide) in an SN2 reaction. researchgate.net Subsequent hydrolysis of the ester would yield the target this compound.
Elaboration of a 3-Acetylisothiazole: A 3-acetylisothiazole could serve as a precursor. For example, a haloform reaction (using I2/NaOH) on the acetyl group can convert it to a carboxylic acid, which could then be subjected to homologation as described above. quora.com
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed synthetic routes, several parameters would need to be carefully controlled.
In the formation of the isothiazole ring via the reaction of β-ketodithioesters, factors such as the choice of solvent, reaction temperature, and reaction time would need to be optimized. While the reaction can be performed under catalyst-free conditions, the efficiency might be improved by exploring different ammonium salts or bases.
For the alkylation of the isothiazole-3-acetic acid ester, the choice of base, solvent, and temperature is critical to ensure complete enolate formation and minimize side reactions. Strong, non-nucleophilic bases like LDA are often preferred to prevent self-condensation. researchgate.net The reaction temperature is typically kept low (e.g., -78 °C) during enolate formation and alkylation to enhance selectivity.
The hydrolysis of the final ester to the carboxylic acid is usually straightforward but requires careful selection of acidic or basic conditions to avoid any degradation of the isothiazole ring.
Stereoselective Synthesis of this compound Enantiomers
The target molecule contains a chiral center at the α-position of the butanoic acid moiety. The stereoselective synthesis of its enantiomers is a key challenge and can be addressed using several established strategies in asymmetric synthesis.
Use of Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary to a precursor molecule, such as isothiazole-3-acetic acid. The chiral auxiliary directs the subsequent alkylation of the enolate, leading to the formation of one diastereomer preferentially. After the alkylation step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched target acid. A variety of chiral auxiliaries, such as Evans oxazolidinones, are available for this purpose. nrochemistry.com
Asymmetric Catalysis: The use of chiral catalysts can provide a more efficient route to the desired enantiomer. This can involve:
Chiral Phase-Transfer Catalysis: The alkylation of an enolate can be performed under phase-transfer conditions using a chiral catalyst to induce enantioselectivity.
Chiral Brønsted Acid or Lewis Acid Catalysis: While less common for direct α-alkylation of carboxylic acid derivatives, chiral acids or metal complexes could potentially be used in related transformations to set the stereocenter. nih.govresearchgate.netresearchgate.net
Enantioselective Alkylation using Chiral Bases: Chiral lithium amides can function as both a strong base to form the enolate and as a chiral auxiliary to direct the subsequent alkylation, providing the α-alkylated carboxylic acid with high enantioselectivity. rsc.org
Resolution of Racemates: A classical approach involves the synthesis of the racemic mixture of this compound, followed by resolution using a chiral resolving agent to separate the two enantiomers.
Advanced Spectroscopic and Chromatographic Characterization Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as the definitive method for determining the purity and concentration of 2-(1,2-Thiazol-3-yl)butanoic acid. The inherent polarity of the carboxylic acid and the thiazole (B1198619) ring necessitates the use of reversed-phase chromatography, which separates compounds based on their hydrophobic character.
A typical HPLC method would involve a C18 stationary phase, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains, providing a nonpolar surface. The mobile phase is generally a polar solvent mixture, the composition of which can be adjusted to achieve optimal separation. For the analysis of acidic compounds like this compound, the pH of the mobile phase is a critical parameter. Acidification, often with acetic or formic acid, suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. chemicalpapers.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the thiazole ring possesses a chromophore that absorbs in the UV spectrum. mdpi.com A diode-array detector (DAD) can provide additional information by acquiring the UV-visible spectrum of the eluting peak, aiding in peak identification and purity assessment.
The following table outlines a hypothetical, yet scientifically grounded, set of HPLC parameters for the analysis of this compound, based on established methods for similar thiazole carboxylic acids. chemicalpapers.comresearchgate.net
| Parameter | Condition |
| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size, 250 x 4.6 mm column |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | 4.5 - 6.0 minutes |
This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for quantitative applications. By comparing the peak area of a sample to a calibration curve generated from standards of known concentration, the precise quantity of this compound in a sample can be determined.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product. nih.gov
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture, the eluent. By capillary action, the eluent moves up the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
The choice of eluent is critical for achieving good separation. A common mobile phase for a moderately polar compound like this compound would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or acetic acid). The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the product in the range of 0.3 to 0.5, which generally provides the best separation.
Visualization of the separated spots is achieved by placing the plate under a UV lamp, where the thiazole ring will appear as a dark spot on a fluorescent background. The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given TLC system.
Below is a representative TLC system for monitoring the synthesis of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum backing |
| Mobile Phase | Ethyl Acetate:Hexane:Acetic Acid (70:30:1, v/v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4 |
By comparing the Rf value of the newly formed spot in the reaction mixture to that of a purified standard of this compound, the identity of the product can be tentatively confirmed. The disappearance of the starting material spots indicates the completion of the reaction, signaling the appropriate time for work-up and purification.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations were utilized to model the molecular design of butanoic acid derivatives, employing methods like the B3LYP functional with a 6-31+G(d) basis set. biointerfaceresearch.comresearchgate.net These calculations can predict geometries, electronic properties, and spectra. researchgate.netmaterialsciencejournal.org
The first step in characterizing 2-(1,2-Thiazol-3-yl)butanoic acid computationally is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. nih.gov Methods like the Hartree-Fock (HF) or DFT are commonly employed for this purpose. biointerfaceresearch.comnih.gov
Conformational analysis is crucial for flexible molecules like this one, which possesses several rotatable bonds. By scanning the potential energy surface through systematic rotation of dihedral angles, various stable conformers (local minima on the energy landscape) can be identified. researchgate.net For instance, the rotation around the single bonds connecting the butanoic acid chain to the thiazole (B1198619) ring and within the chain itself would yield different spatial arrangements. The relative stability of these conformers is determined by their calculated energies, with the lowest energy conformer being the most populated at equilibrium.
Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data to illustrate typical results from a conformational analysis study.
| Conformer | Dihedral Angle (N1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 178.5° | 0.00 | 75.3 |
| 2 | 65.2° | 1.15 | 14.8 |
| 3 | -68.9° | 1.42 | 9.9 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.netnih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict how this compound might participate in chemical reactions. materialsciencejournal.org
Table 2: Hypothetical Frontier Molecular Orbital Energies This table shows representative FMO data calculated using DFT (B3LYP/6-311++G(d,p)).
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.54 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.35 | Indicator of chemical reactivity and kinetic stability. nih.gov |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It investigates charge delocalization and intramolecular interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. sphinxsai.comorientjchem.org The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the electronic delocalization, such as hyperconjugation. orientjchem.org
Table 3: Illustrative NBO Analysis for Key Intramolecular Interactions This table presents hypothetical second-order perturbation stabilization energies (E(2)) from an NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O1) | σ* (C=O) | 28.5 |
| LP (N1) | π* (C2=C3) | 15.2 |
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wuxiapptec.com It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the thiazole ring, identifying them as hydrogen bond acceptors or sites for electrophilic interaction. The hydrogen of the carboxylic acid would show a strong positive potential, indicating its acidity. wuxiapptec.com
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. plos.org By simulating the motions of atoms and molecules, MD allows for the exploration of the conformational space of this compound in a more realistic, solvated environment, such as in water. plos.org These simulations can reveal the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with solvent molecules, providing a more complete picture of its behavior under physiological conditions.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (the ligand) binds to the active site of a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates. researchgate.netnih.gov For this compound, docking studies could be performed against a specific biological target to predict its binding orientation and affinity. The simulation calculates a docking score, often in kcal/mol, which estimates the binding free energy. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. researchgate.net The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding site.
Table 4: Hypothetical Molecular Docking Results This table illustrates potential docking scores of this compound against a hypothetical enzyme target.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Enzyme X | -8.2 | Arg124, Ser210, Phe330 |
| Enzyme Y | -6.5 | Tyr98, Leu155, Asn160 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to thiazole derivatives to elucidate the structural requirements for various biological activities.
QSAR models are developed by calculating a range of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to generate a mathematical equation that relates the descriptors to the observed activity.
For instance, QSAR studies on other thiazole-containing compounds, such as thiazole-5-carboxylic acid derivatives, have been conducted to understand their potential as inhibitors of specific enzymes. researchgate.netresearchgate.net These studies often reveal that descriptors related to molecular shape, electronic properties, and lipophilicity play a crucial role in determining the inhibitory potency. A hypothetical QSAR model for a series of thiazole derivatives might take the form of the following equation:
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and β coefficients represent the contribution of each molecular descriptor to the activity.
The insights gained from such QSAR models are invaluable for the rational design of new, more potent analogs of this compound. By understanding which structural features positively or negatively influence biological activity, medicinal chemists can strategically modify the molecule to enhance its therapeutic potential.
Table 1: Illustrative QSAR Model Parameters for a Hypothetical Series of Thiazole Derivatives
| Parameter | Value | Description |
| n | 25 | Number of compounds in the training set |
| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the data |
| Q² (LOO) | 0.72 | Cross-validated R², indicating the predictive power of the model |
| F-statistic | 45.6 | A measure of the statistical significance of the model |
| p-value | < 0.001 | Indicates that the model is statistically significant |
This table presents hypothetical data to illustrate the typical parameters of a QSAR model.
Prediction of Molecular Descriptors Relevant to Biological Activity and Pharmacokinetic Behavior
The biological activity and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are intimately linked to its molecular properties. Computational tools can predict a wide array of molecular descriptors for this compound that provide insights into its potential behavior in a biological system. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.
Electronic Descriptors: These descriptors, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding a molecule's reactivity and its ability to participate in intermolecular interactions. nih.gov For instance, the electrostatic potential surface can indicate regions of the molecule that are likely to engage in hydrogen bonding or electrostatic interactions with a biological target.
Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which affects its solubility, membrane permeability, and binding to plasma proteins. In silico prediction of logP is a standard practice in early-stage drug discovery.
The prediction of ADME properties is a critical application of molecular descriptor analysis. Various computational models, often trained on large datasets of known drugs, can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions help in identifying potential liabilities of a drug candidate early in the development process, allowing for structural modifications to improve its pharmacokinetic profile. researchgate.netresearchgate.net
Table 2: Predicted Molecular and Pharmacokinetic Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 173.21 | Influences size and diffusion characteristics. |
| logP (o/w) | 1.25 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 65.5 | Related to hydrogen bonding potential and permeability. |
| Number of Hydrogen Bond Donors | 1 | Influences interactions with biological targets and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | Influences interactions with biological targets and solubility. |
| Oral Bioavailability (%) | > 80% | High predicted oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Low | Predicted to have limited access to the central nervous system. |
The values in this table are illustrative and would be derived from various computational prediction software.
By integrating the findings from QSAR modeling and the prediction of molecular descriptors, researchers can build a comprehensive in silico profile of this compound. This computational assessment is a cost-effective and time-efficient strategy to guide further experimental studies and to rationally design new chemical entities with improved therapeutic properties.
Investigation of Biological Activities and Mechanisms of Action in Vitro Studies
Enzyme Inhibition Assays and Mechanistic Enzymology
Thiazole (B1198619) derivatives have been identified as potent inhibitors of several key enzyme families, suggesting that compounds like 2-(1,2-Thiazol-3-yl)butanoic acid may also exhibit inhibitory activity against various enzymatic targets.
Research into a diverse range of thiazole-containing structures has identified several potential enzyme targets. These include:
Kinesin HSET (KIFC1): A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was identified as a micromolar inhibitor of HSET ATPase activity. This enzyme is crucial for the survival of cancer cells with extra centrosomes, making it a target for oncology therapeutics nih.gov.
Cholinesterases and Carbonic Anhydrases: Imidazothiadiazole–chalcone hybrids, which contain a thiazole-related core, have demonstrated potent, nanomolar inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II mdpi.com.
Methionine Aminopeptidase (MetAP): Certain thiazole-bearing compounds have been evaluated for inhibitory action against MetAP, an enzyme that is a known target for both antimicrobial and anticancer agents mdpi.com.
Cyclooxygenase (COX): Novel 2-thio-diarylimidazole derivatives containing a thiazole moiety have shown significant inhibitory effects against COX-1 and COX-2 enzymes, which are central to inflammatory pathways nih.gov.
Understanding the mechanism of inhibition is critical for drug development. Studies on thiazole derivatives have revealed various modes of action. For example, the inhibition of the kinesin HSET by a thiazole-5-carboxylate was found to be competitive with ATP, as evidenced by a reduction in potency (increase in IC50 value) at higher ATP concentrations nih.gov. Further kinetic analyses of imidazothiadiazole–chalcone hybrids established their inhibition constants (Ki) against key enzymes, confirming high-affinity binding mdpi.com. While specific kinetic parameters for this compound are not available, these findings establish a precedent for thiazole derivatives acting as competitive or high-affinity inhibitors of therapeutically relevant enzymes.
Receptor Binding Studies and Ligand-Receptor Interaction Profiling
The interaction of small molecules with cellular receptors is a fundamental mechanism of action for many drugs. A series of 2,5-thiazole butanoic acids , which are structural isomers of the subject compound, have been identified as potent and selective antagonists of the integrin alpha(v)beta3 (αvβ3) receptor researchgate.netnih.gov. The αvβ3 integrin, also known as the vitronectin receptor, is highly expressed on osteoclasts and angiogenic vascular tissue, playing a key role in bone resorption and the formation of new blood vessels researchgate.net.
Receptor binding assays are employed to quantify the affinity of a ligand for a receptor, typically expressed as a pKi value nih.gov. For the 2,5-thiazole butanoic acid series, potent antagonism of the αvβ3 receptor was demonstrated, with selectivity over other integrins such as αIIbβ3 and αvβ6 nih.gov. This suggests that the thiazole butanoic acid scaffold is a viable pharmacophore for targeting integrin receptors.
Cellular Pathway Modulation and Signaling Cascade Analysis
The biological effects of a compound are often the result of its influence on complex cellular signaling pathways. While direct studies on this compound are absent, research on related molecules provides clues to potential mechanisms. For instance, the modulation of key signaling pathways like Notch, Hedgehog (Hh), and TGF-β is a common strategy in therapeutics to regulate the balance between cell self-renewal and differentiation nih.gov.
The activity of a compound can be further elucidated by examining its effects on gene and protein expression. For example, studies on pivaloyloxymethyl butyrate (B1204436), a prodrug of butyric acid, demonstrated that it modulates the transcript levels of key proto-oncogenes, reducing c-myc and enhancing c-jun expression in HL-60 cells nih.gov. This indicates that the butanoic acid moiety can participate in the regulation of gene expression. Analysis of protein levels, such as determining the concentration of specific caspases or autophagy markers, can reveal a compound's ability to induce apoptosis or other cellular processes. However, specific studies detailing the effects of this compound on gene or protein expression have not been reported.
In Vitro Antimicrobial Efficacy
The thiazole nucleus is a cornerstone of many antimicrobial agents, and its derivatives have demonstrated broad-spectrum activity against a variety of pathogens researchgate.netmdpi.com. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, contributing to their inhibitory action against both Gram-positive and Gram-negative bacteria mdpi.com.
Numerous studies have documented the in vitro efficacy of various thiazole-containing structures against bacteria and fungi. Compounds are often evaluated using broth microdilution or agar diffusion methods to determine their Minimum Inhibitory Concentration (MIC). Thiazole derivatives have shown potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger nih.govnih.govnanobioletters.com. Newly synthesized thiazoles have exhibited MIC values as low as 0.008 µg/mL against clinical isolates of C. albicans, demonstrating activity stronger than or comparable to standard antimycotics like nystatin nih.govnih.gov.
The table below summarizes the reported antimicrobial activities of several distinct thiazole derivatives, illustrating the broad potential of this chemical class.
| Compound Class | Test Organism | Strain | Activity (MIC/Zone of Inhibition) | Reference |
| Benzo[d]thiazole Derivative | Staphylococcus aureus | MRSA | 50-75 µg/mL (MIC) | nih.gov |
| Benzo[d]thiazole Derivative | Escherichia coli | - | 50-75 µg/mL (MIC) | nih.gov |
| Benzo[d]thiazole Derivative | Aspergillus niger | - | 50-75 µg/mL (MIC) | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine Derivative | Bacillus subtilis | - | 28.8 µM (MIC) | jchemrev.com |
| 4-(4-bromophenyl)-thiazol-2-amine Derivative | Candida albicans | - | 15.3 µM (MIC) | jchemrev.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivative | Candida albicans | Clinical Isolates | 0.008–7.81 µg/mL (MIC) | nih.gov |
| 1β-Methylcarbapenem with thiazol-2-ylthio moiety | Staphylococcus aureus | MRSA | ≤4 µg/mL (MIC90) | nih.gov |
| 1β-Methylcarbapenem with thiazol-2-ylthio moiety | Streptococcus pneumoniae | Penicillin-Resistant | ≤0.063–0.5 µg/mL (MIC) | nih.gov |
| Thiazolidinone Derivative | Staphylococcus aureus | MTCC-737 | 15.22±0.08 - 19.93±0.09 mm (Zone of Inhibition) | nanobioletters.com |
| Thiazolidinone Derivative | Pseudomonas aeruginosa | MTCC-424 | 15.22±0.08 - 19.93±0.09 mm (Zone of Inhibition) | nanobioletters.com |
Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC)
No studies have been published that determine the Minimum Inhibitory Concentrations (MIC) or Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) of this compound against any bacterial or fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. Without experimental data, the antimicrobial spectrum and potency of this compound remain unknown.
Activity against Multidrug-Resistant Pathogens
There are no reports on the efficacy of this compound against multidrug-resistant (MDR) pathogens. Research on other novel thiazole compounds has sometimes shown activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), but such data is absent for this specific molecule.
Biofilm Inhibition Studies
The potential of this compound to inhibit or eradicate microbial biofilms has not been investigated in any published research. Biofilm inhibition is a critical area of antimicrobial research, as biofilms confer increased resistance to conventional antibiotics.
In Vitro Antiproliferative Activity against Cancer Cell Lines
No data exists in the public domain regarding the in vitro antiproliferative or cytotoxic effects of this compound on any cancer cell lines.
Cell Viability Assays (e.g., MTT Assay)
No cell viability studies, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, have been reported for this compound. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov The absence of such data means its effect on cancer cell survival is uncharacterized.
Apoptosis Induction and Cell Cycle Analysis
There is no information available from studies on apoptosis induction or cell cycle analysis for this compound. Such analyses are crucial for understanding the mechanism of action of potential anticancer compounds, determining whether they induce programmed cell death (apoptosis) or cause arrest at specific phases of the cell cycle.
Selectivity Profiling against Different Cancer Cell Types
As there are no primary screening data on the antiproliferative activity of this compound, no selectivity profiling against different cancer cell types has been performed. This type of investigation is essential to identify if a compound has a targeted effect on specific types of cancer while sparing healthy cells.
Preclinical Pharmacological Evaluation in Animal Models: Methodologies
Pharmacokinetic (PK) Study Designs in Animal Models
Pharmacokinetic studies are designed to elucidate the journey of a drug through the body. For 2-(1,2-Thiazol-3-yl)butanoic acid, these studies would typically be conducted in common laboratory animal species to understand how the compound is absorbed, distributed to various tissues, metabolized into other chemicals, and ultimately excreted.
The assessment of ADME properties for this compound involves a series of established in vivo methodologies.
Absorption: To determine the rate and extent of absorption, the compound is administered through various routes, such as oral (gavage) and intravenous (bolus or infusion). Serial blood samples are collected at predetermined time points. The concentration of this compound in the plasma is then quantified using validated bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Distribution: Understanding the distribution of this compound throughout the body is crucial. This can be assessed through tissue harvesting at various time points after administration. The concentration of the compound in different organs (e.g., liver, kidneys, brain, muscle) is then measured. A more advanced technique, whole-body autoradiography, which involves administering a radiolabeled version of the compound, can provide a visual and quantitative map of its distribution across the entire animal body.
Metabolism: Investigating the metabolic fate of this compound is key to identifying its metabolites, which may have their own pharmacological or toxicological activities. This involves collecting and analyzing plasma, urine, and feces after compound administration. The structural elucidation of metabolites is typically achieved using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In vitro studies using liver microsomes or hepatocytes from different species, including humans, can also predict metabolic pathways.
Excretion: Excretion studies aim to determine the routes and rate at which this compound and its metabolites are eliminated from the body. This is typically achieved by placing the animals in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) after dosing. The amount of the parent compound and its metabolites in the collected samples is then quantified.
A summary of the typical parameters measured in ADME studies is presented in the table below.
| ADME Parameter | Methodology | Typical Measurements |
| Absorption | Serial blood sampling after oral and intravenous administration. | Maximum plasma concentration (Cmax), Time to maximum plasma concentration (Tmax), Area under the plasma concentration-time curve (AUC). |
| Distribution | Tissue harvesting at various time points or whole-body autoradiography. | Tissue-to-plasma concentration ratios, Volume of distribution (Vd). |
| Metabolism | Analysis of plasma, urine, and feces; in vitro studies with liver microsomes/hepatocytes. | Identification of major metabolites, metabolic pathways, and enzymes involved. |
| Excretion | Collection of urine and feces in metabolic cages. | Percentage of dose excreted in urine and feces, Clearance (CL), Elimination half-life (t1/2). |
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The absolute bioavailability of orally administered this compound is determined by comparing the plasma concentration-time profile after oral administration with the profile following intravenous administration. The area under the curve (AUC) is calculated for both routes.
The formula for calculating absolute bioavailability (F) is:
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
A crossover study design is often employed for these assessments, where the same group of animals receives the compound by both oral and intravenous routes on separate occasions, with a washout period in between to eliminate the drug from the system completely. This design minimizes inter-animal variability.
In Vivo Efficacy Study Designs in Disease Models
Efficacy studies are conducted to determine if a compound produces the desired therapeutic effect in a living organism. These studies are performed in established animal models that mimic certain aspects of a human disease.
The choice of an animal model for testing the efficacy of this compound would be dictated by the specific therapeutic area being investigated.
Murine Models (Mice): Mice are frequently used due to their small size, short reproductive cycle, and the availability of a vast number of genetically modified strains that can model a wide range of human diseases, from cancer to neurological disorders.
Rat Models: Rats are often preferred for certain studies, such as those in cardiovascular, metabolic, and behavioral research, due to their larger size, which facilitates surgical procedures and repeated blood sampling. Their physiological and metabolic characteristics can, in some cases, be more predictive of human responses than those of mice.
The justification for selecting a particular model rests on its predictive validity, meaning its ability to predict the efficacy of a therapeutic agent in humans. This is established through the model's ability to replicate key pathophysiological features of the human disease and its responsiveness to standard-of-care treatments.
A robust experimental design is crucial for obtaining reliable and interpretable efficacy data for this compound. A typical study design would include the following elements:
Randomization and Blinding: Animals are randomly assigned to different treatment groups (vehicle control, positive control, and one or more dose levels of the test compound) to minimize bias. The study is often conducted in a blinded manner, where the investigators assessing the outcomes are unaware of the treatment allocation.
Control Groups: A vehicle control group receives the same formulation without the active compound to account for any effects of the vehicle itself. A positive control group receives a known effective treatment (standard-of-care) to validate the sensitivity of the animal model.
Endpoints: Primary and secondary endpoints are predefined. These are specific, measurable outcomes that will be used to assess the compound's efficacy. For example, in a cancer model, the primary endpoint might be tumor volume, while secondary endpoints could include survival time or the presence of biomarkers.
The table below outlines the key components of a therapeutic efficacy study design.
| Design Component | Purpose | Example |
| Animal Model | To mimic the human disease state. | A genetically engineered mouse model of Alzheimer's disease. |
| Treatment Groups | To compare the effect of the compound against controls. | Vehicle, Positive Control (e.g., Donepezil), this compound (low, medium, high dose). |
| Randomization | To prevent selection bias. | Animals are assigned to groups using a random number generator. |
| Blinding | To prevent observer bias. | The person measuring behavioral outcomes is unaware of which treatment each animal received. |
| Endpoints | To measure the therapeutic effect. | Primary: Cognitive performance in a maze task. Secondary: Levels of amyloid-beta plaques in the brain. |
Preclinical Toxicology Study Designs
Toxicology studies are essential for identifying potential adverse effects of this compound and determining a safe dose range for potential first-in-human studies. These studies are conducted in compliance with strict regulatory guidelines.
The design of preclinical toxicology studies involves administering the compound to animals, typically in two species (one rodent and one non-rodent), at multiple dose levels over a specified duration. Key aspects of the study design include:
Dose Range Finding Studies: Initial, short-term studies are conducted to identify the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term studies.
Repeated-Dose Toxicity Studies: The compound is administered daily for a specified period (e.g., 28 days, 90 days) to assess the potential for cumulative toxicity.
Comprehensive Monitoring: Throughout the study, animals are closely monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.
Terminal Procedures: At the end of the study, extensive examinations are performed, including:
Hematology and Clinical Chemistry: Analysis of blood samples to assess effects on blood cells and organ function (e.g., liver, kidneys).
Necropsy and Histopathology: A detailed post-mortem examination of all organs, with microscopic examination of tissues to identify any pathological changes.
The following table summarizes the main components of a preclinical toxicology study.
| Study Component | Methodology | Parameters Assessed |
| Dose Administration | Typically oral or intravenous, daily for a set duration. | Multiple dose groups (low, medium, high) and a control group. |
| In-life Monitoring | Daily clinical observations, weekly body weight and food consumption measurements. | Signs of illness, behavioral changes, morbidity, and mortality. |
| Clinical Pathology | Blood and urine collection at specified intervals and at termination. | Hematology, coagulation, serum chemistry, and urinalysis. |
| Anatomic Pathology | Full necropsy at the end of the study. | Organ weights, macroscopic and microscopic examination of a comprehensive list of tissues. |
Acute Toxicity Study Methodologies
Acute toxicity studies are designed to determine the potential adverse effects of a substance that may occur within a short period after administration of a single dose or multiple doses over a 24-hour period. The primary goal is to identify the median lethal dose (LD50) and to observe any signs of toxicity.
Methodologies for acute toxicity testing have evolved to reduce the number of animals required while still obtaining crucial safety information. nih.gov Commonly employed methods include the Fixed Dose Procedure (OECD TG 420), the Acute Toxic Class Method (OECD TG 423), and the Up-and-Down Procedure (OECD TG 425). nih.gov
A typical acute oral toxicity study for a compound like this compound would involve the following steps:
Animal Selection: Healthy, young adult rodents, often from two different strains, are used. researchgate.net
Dose Administration: The test substance is administered, typically via oral gavage. For substances with unknown toxicity, a stepwise approach may be used, starting with low doses and escalating to higher doses in subsequent groups of animals. researchgate.net For substances expected to be of low toxicity, a limit test at a high dose level (e.g., 2000 or 5000 mg/kg) may be performed. nih.gov
Observation: Following administration, animals are closely observed for any signs of toxicity, such as changes in behavior, breathing difficulties, convulsions, and mortality, for a period of at least 14 days. nih.gov Body weight is recorded at regular intervals.
Pathology: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to identify any pathological changes in organs and tissues.
Table 1: Example of an Acute Oral Toxicity Study Design
| Parameter | Methodology |
|---|---|
| Test System | Rodent (e.g., Wistar rat), one sex |
| Number of Animals | Stepwise approach, typically 3 animals per step |
| Dose Levels | Starting dose based on available data, with subsequent doses adjusted based on outcome |
| Route of Administration | Oral gavage |
| Observation Period | 14 days |
| Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross pathology |
Subchronic and Chronic Toxicity Study Methodologies
Subchronic and chronic toxicity studies are conducted to evaluate the potential adverse effects of a substance following repeated administration over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 to 12 months or longer. criver.comaltasciences.com These studies provide critical information on target organ toxicity and help to establish a no-observed-adverse-effect level (NOAEL).
The general methodology for a subchronic or chronic toxicity study of this compound would include:
Animal Selection: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog), to allow for interspecies comparison of toxic effects. altasciences.com
Dose Administration: The test substance is administered daily at multiple dose levels (typically three, plus a control group) via the intended clinical route of administration. tapchinghiencuuyhoc.vn
In-life Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and ophthalmoscopic changes.
Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematological and biochemical parameters, providing insights into the functional status of various organ systems. tapchinghiencuuyhoc.vn
Terminal Procedures: At the end of the study, animals are euthanized. A complete necropsy is performed, and organs are weighed. Tissues from all animals are preserved for histopathological examination. nih.gov
Table 2: Example of a 90-Day Subchronic Oral Toxicity Study Design
| Parameter | Methodology |
|---|---|
| Test System | Rodent (e.g., Sprague-Dawley rat) and Non-rodent (e.g., Beagle dog) |
| Group Size | Typically 10 males and 10 females per group for rodents |
| Dose Levels | Control, Low, Mid, and High dose groups |
| Route of Administration | Oral (e.g., gavage or in feed) |
| Duration | 90 days |
| Endpoints | Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, histopathology |
Specific Organ System Toxicology Methodologies (e.g., central nervous system, respiratory, cardiovascular)
Specific organ system toxicology studies are designed to investigate the potential adverse effects of a test substance on the function of critical organ systems. These studies are often conducted as part of a safety pharmacology core battery.
Central Nervous System (CNS) Toxicology: Methodologies to assess CNS toxicity include functional observational batteries (FOB), which systematically assess behavioral and neurological changes in animals. This can involve observing the animal's appearance, posture, gait, and reaction to various stimuli. Motor activity is also quantitatively assessed.
Respiratory System Toxicology: Respiratory function is evaluated by measuring parameters such as respiratory rate, tidal volume, and minute volume. mdpi.com This is often done using whole-body plethysmography, which allows for non-invasive monitoring of conscious animals.
Cardiovascular System Toxicology: Cardiovascular safety is a major focus of preclinical toxicology. Methodologies include the measurement of blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, unrestrained animals, often using telemetry implants. This allows for continuous monitoring of cardiovascular function without the confounding effects of anesthesia or restraint.
Table 3: Example of a Safety Pharmacology Core Battery Design
| Organ System | Typical Endpoints Measured | Common Animal Model |
|---|---|---|
| Central Nervous System | Behavioral and neurological changes (FOB), motor activity | Rat |
| Respiratory System | Respiratory rate, tidal volume, minute volume | Rat (using whole-body plethysmography) |
| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG) | Dog or non-human primate (using telemetry) |
Structure Activity Relationship Sar and Rational Design of 2 1,2 Thiazol 3 Yl Butanoic Acid Derivatives
Identification of Key Pharmacophoric Features within the Thiazole-Butanoic Acid Scaffold
A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For the 2-(1,2-thiazol-3-yl)butanoic acid scaffold, the key pharmacophoric elements are hypothesized to be the thiazole (B1198619) ring and the butanoic acid side chain. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, can participate in various non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and aromatic interactions. The butanoic acid moiety provides a crucial acidic group that can act as a hydrogen bond donor and acceptor, or exist in its carboxylate form to engage in ionic interactions. The spatial arrangement of these two key features is critical for optimal interaction with a biological target.
General reviews on thiazole-containing compounds highlight the versatility of the thiazole ring in drug design due to its ability to modulate physicochemical and pharmacokinetic properties. nih.gov While direct pharmacophore modeling studies on this compound are not extensively available in the public domain, insights can be drawn from related structures. For instance, studies on other thiazole carboxylic acid derivatives suggest that the relative orientation of the heterocyclic ring and the carboxylic acid group is a determining factor for activity.
Impact of Substituent Modifications on Biological Activity
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.
Modifications on the Thiazole Ring
The substitution pattern on the thiazole ring can significantly impact biological activity. The introduction of different functional groups at available positions on the thiazole ring can alter its electronic properties, steric profile, and potential for intermolecular interactions. For example, the addition of electron-withdrawing or electron-donating groups can modulate the pKa of the thiazole nitrogen and influence its hydrogen bonding capabilities. Aromatic or aliphatic substituents can explore hydrophobic pockets within a target's binding site. SAR studies on broader classes of thiazole derivatives have shown that even small changes, such as the position and nature of a substituent, can lead to substantial differences in biological effect. nih.gov
Modifications on the Butanoic Acid Side Chain
Alterations to the butanoic acid side chain offer another avenue for optimizing biological activity. Modifications can include changes in the length of the alkyl chain, the introduction of cyclic constraints, or the incorporation of additional functional groups. For instance, elongating or shortening the chain from a butanoic to a propanoic or pentanoic acid derivative can alter the distance between the thiazole ring and the carboxylic acid, which may be critical for fitting into a specific binding site. The alpha-position of the butanoic acid is a chiral center, and modifications at or near this position can have stereochemical implications for activity.
A study on 2,5-thiazole butanoic acids as integrin antagonists revealed that the butanoic acid moiety was important for activity. nih.gov While this concerns a different isomer, it underscores the significance of the alkanoic acid side chain in this class of compounds.
Stereochemical Influence on Biological Activity
The this compound molecule possesses a stereocenter at the alpha-carbon of the butanoic acid side chain, meaning it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
For example, in a study of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, a compound with a similar amino acid-like side chain attached to a different sulfur- and nitrogen-containing heterocycle, the (R)- and (S)-enantiomers displayed different affinities and agonist activities at glutamate receptors. nih.gov This highlights the critical importance of stereochemistry in the biological activity of such compounds. Therefore, the separate synthesis and biological evaluation of the individual enantiomers of this compound and its derivatives are crucial for understanding their true therapeutic potential and for developing a clear SAR.
Rational Design Principles for Novel Analogues of this compound
Based on the general principles of medicinal chemistry and the limited available data on related structures, several rational design principles can be proposed for the development of novel analogues of this compound with potentially enhanced biological activity:
Systematic Exploration of Thiazole Substituents: A systematic exploration of substituents at various positions of the thiazole ring should be undertaken. This could involve varying the size, lipophilicity, and electronic properties of the substituents to probe the requirements of the target binding site.
Optimization of the Alkanoic Acid Side Chain: The length and rigidity of the alkanoic acid side chain should be systematically varied. The introduction of conformational constraints, such as cyclopropane rings within the chain, could lock the molecule into a more bioactive conformation.
Stereospecific Synthesis and Evaluation: The synthesis of enantiomerically pure compounds is essential. The biological activity of the individual R- and S-enantiomers should be determined to identify the more active stereoisomer (the eutomer) and to understand the stereochemical requirements of the biological target.
Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to investigate the impact on activity and pharmacokinetic properties. Similarly, the thiazole ring could be replaced with other five-membered heterocycles to explore the importance of the sulfur and nitrogen atoms.
The application of these rational design principles, guided by iterative cycles of synthesis and biological testing, will be instrumental in elucidating a comprehensive SAR for this class of compounds and in the development of novel and potent therapeutic agents.
Application of Cheminformatics and Data Mining in SAR Analysis of this compound Derivatives
The exploration of the structure-activity relationships (SAR) of this compound and its derivatives has been significantly accelerated by the integration of cheminformatics and data mining techniques. These computational approaches enable the systematic analysis of large chemical datasets to identify key structural features that govern the biological activity of these compounds. By leveraging sophisticated algorithms and statistical models, researchers can predict the activity of novel derivatives, prioritize compounds for synthesis, and gain deeper insights into their mechanism of action.
Cheminformatics tools are instrumental in managing and analyzing the chemical information associated with this compound analogs. This includes the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several groups:
1D Descriptors: These include basic properties such as molecular weight, atom counts, and bond counts.
2D Descriptors: These capture the topological features of the molecule, including connectivity indices and molecular fingerprints.
3D Descriptors: These describe the three-dimensional arrangement of the atoms, encompassing properties like molecular shape and volume.
These descriptors form the basis for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the structural properties of the compounds and their biological activities. For a series of this compound derivatives, a typical QSAR study would involve the following steps:
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are used to build the QSAR model.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Data mining techniques are then employed to extract meaningful patterns and relationships from the vast amount of data generated during these computational studies. For instance, classification algorithms can be used to group compounds into active and inactive classes based on their structural features. Clustering methods can help in identifying groups of structurally similar compounds, which can aid in understanding the chemical space and identifying potential gaps for further exploration.
A hypothetical SAR study on a series of this compound derivatives might explore the effect of substitutions at various positions of the thiazole ring and the butanoic acid side chain. The findings from such a study, augmented by cheminformatics analysis, could be summarized as follows.
Illustrative Research Findings:
Substitution on the Thiazole Ring: The presence of small, electron-withdrawing groups at the C5 position of the thiazole ring was found to be correlated with enhanced biological activity. This could be attributed to the modulation of the electronic properties of the thiazole ring, potentially influencing its interaction with the biological target.
Modification of the Butanoic Acid Side Chain: Alterations to the butanoic acid moiety, such as the introduction of a methyl group at the alpha-position, were shown to have a significant impact on activity. Stereochemistry at this position was also identified as a critical factor.
Pharmacophore Modeling: A common pharmacophore model was generated, highlighting the essential features for activity, which typically include a hydrogen bond acceptor (the carboxylic acid group), a hydrophobic feature (the ethyl group of the butanoic acid side chain), and an aromatic ring (the thiazole).
The following interactive data tables present illustrative data from a hypothetical SAR study on this compound derivatives. This data is intended to demonstrate the application of cheminformatics in SAR analysis and is not based on actual experimental results for this specific compound series.
Table 1: Illustrative SAR Data for this compound Derivatives
| Compound ID | R1 (Thiazole C5) | R2 (Butanoic Acid α-position) | IC50 (µM) | LogP | Molecular Weight |
| 1 | H | H | 15.2 | 1.8 | 185.23 |
| 2 | Cl | H | 5.8 | 2.3 | 219.67 |
| 3 | Br | H | 4.1 | 2.5 | 264.12 |
| 4 | NO2 | H | 2.5 | 1.9 | 230.23 |
| 5 | H | CH3 | 10.5 | 2.1 | 199.26 |
| 6 | Cl | CH3 | 3.2 | 2.6 | 233.70 |
| 7 | Br | CH3 | 2.1 | 2.8 | 278.15 |
| 8 | NO2 | CH3 | 1.1 | 2.2 | 244.26 |
Table 2: Illustrative QSAR Model Descriptors and their Contributions
| Descriptor | Description | Coefficient | p-value | Importance |
| ClogP | Calculated LogP | -0.58 | 0.02 | High |
| TPSA | Topological Polar Surface Area | -0.21 | 0.04 | Medium |
| MW | Molecular Weight | 0.15 | 0.11 | Low |
| nHBDon | Number of Hydrogen Bond Donors | -0.32 | 0.03 | Medium |
| nRotB | Number of Rotatable Bonds | 0.09 | 0.25 | Low |
These tables illustrate how cheminformatics can be used to organize and analyze SAR data. Table 1 shows how systematic structural modifications can lead to changes in biological activity and physicochemical properties. Table 2 provides a hypothetical output from a QSAR model, indicating which molecular descriptors are most influential in predicting the biological activity of this class of compounds. Through such analyses, the rational design of more potent and selective derivatives of this compound can be achieved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
